molecular formula C20H17N3 B14141178 N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline CAS No. 303761-64-0

N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline

Cat. No.: B14141178
CAS No.: 303761-64-0
M. Wt: 299.4 g/mol
InChI Key: KKNLRLQHYJCOJP-UHFFFAOYSA-N
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Description

N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is an organic compound with the molecular formula C20H17N3 It is known for its unique structure, which includes both a methylidene group and a phenyldiazenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline typically involves the condensation of 3-methylbenzaldehyde with 4-aminobenzeneazobenzene under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azobenzene moiety.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, its azobenzene moiety can undergo photoisomerization, which can be exploited in photodynamic therapy or as a molecular switch in biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • N-[(E)-(3-nitrophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
  • N-[(E)-(3-methoxyphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline
  • N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-[(E)-phenyldiazenyl]aniline

Uniqueness

N-[(E)-(3-methylphenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methyl group at the 3-position of the phenyl ring influences its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

303761-64-0

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

1-(3-methylphenyl)-N-(4-phenyldiazenylphenyl)methanimine

InChI

InChI=1S/C20H17N3/c1-16-6-5-7-17(14-16)15-21-18-10-12-20(13-11-18)23-22-19-8-3-2-4-9-19/h2-15H,1H3

InChI Key

KKNLRLQHYJCOJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C=NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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